COX-2 Selectivity: L 748780 vs. Indomethacin (Parent NSAID)
L 748780 demonstrates a complete inversion of COX isoform selectivity compared to its parent compound indomethacin. While indomethacin is a potent dual COX-1/COX-2 inhibitor with sub-micromolar potency at both isoforms, L 748780 achieves high selectivity for COX-2 (IC50 = 0.5 μM) with negligible COX-1 inhibition (IC50 > 100 μM), a selectivity ratio of >200-fold [1]. This shift is directly attributed to the replacement of the 4-chlorobenzoyl group of indomethacin with a 2,4,6-trichlorobenzoyl group and extension of the acetic acid side chain [2].
| Evidence Dimension | COX-2 vs. COX-1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | COX-2 IC50 = 0.5 μM; COX-1 IC50 > 100 μM; Selectivity ratio >200 |
| Comparator Or Baseline | Indomethacin: COX-1 IC50 ≈ 0.01–0.1 μM; COX-2 IC50 ≈ 0.1–1 μM; Selectivity ratio ≈1–10 (non-selective) |
| Quantified Difference | >200-fold selectivity for COX-2 over COX-1 vs. indomethacin (essentially non-selective) |
| Conditions | Recombinant human COX-1 and COX-2 enzyme inhibition assays (in vitro) |
Why This Matters
For researchers studying COX-2-dependent inflammation or screening for GI-sparing anti-inflammatory agents, L 748780 provides a critical tool that avoids the confounding COX-1 inhibition inherent to indomethacin, enabling cleaner pharmacological dissection.
- [1] Black, W. C., Bayly, C., Belley, M., Chan, C.-C., Charleson, S., Denis, D., ... & Lau, C. K. (1996). From indomethacin to a selective COX-2 inhibitor: Development of indolalkanoic acids as potent and selective cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 6(6), 725-730. View Source
- [2] Lau, C. K., Black, W. C., Bayly, C., Belley, M., Chan, C.-C., Charleson, S., ... & Denis, D. (1997). From indomethacin to a selective COX-2 inhibitor. Development of indolalkanoic acids as potent and selective cyclooxygenase-2 inhibitors. Advances in Experimental Medicine and Biology, 407, 73-78. View Source
